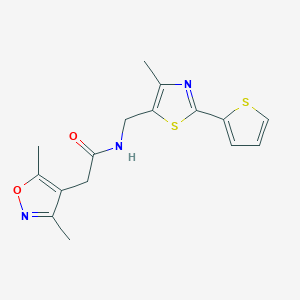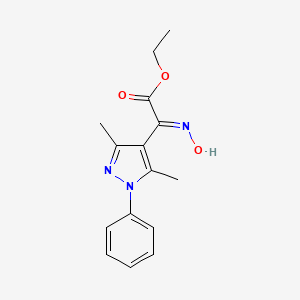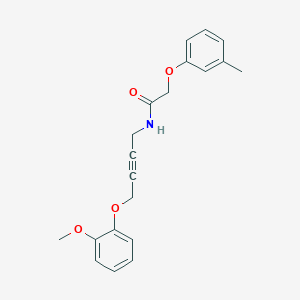![molecular formula C18H20F2N2O B2449387 1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol CAS No. 400075-55-0](/img/structure/B2449387.png)
1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of phenylpiperazine, which is a class of compounds containing a phenyl group attached to a piperazine ring . The presence of fluorine atoms on the phenyl rings could potentially affect the compound’s reactivity and interactions with other molecules.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two phenyl rings, each substituted with a fluorine atom, attached to a piperazine ring. The ethanol group is attached to one of the nitrogen atoms of the piperazine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the fluorine atoms could make the phenyl rings more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase the compound’s lipophilicity, which might affect its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Enantioselective Synthesis : This compound is an intermediate in synthesizing antagonists for the CCR5 chemokine receptor, which offers protection against HIV infection. The synthesis involves the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone, catalyzed by Daucus carota cells. This process also has implications in studying the chiral recognition of molecular complexes and is crucial in the synthesis of antimalarial drugs and γ-secretase modulators for Alzheimer's treatment (ChemChemTech, 2022).
Hydroformylation in Pharmaceutical Synthesis : It is used in the synthesis of Fluspirilen and Penfluridol, neuroleptic agents containing a 4,4-bis(p-fluorophenyl)butyl group. This process involves rhodium-catalyzed hydroformylation, highlighting the compound's role in synthesizing complex pharmaceutical molecules (Tetrahedron, 2001).
Material Science and Crystallography
X-Ray Crystal Structures : The X-ray crystal structure of this compound, along with its dehydration compound, has been studied, revealing insights into molecular arrangements and intermolecular interactions. This knowledge is crucial for understanding the physical and chemical properties of materials (The Open Crystallography Journal, 2008).
Synthesis for Material Studies : The compound has been synthesized for studies related to material science, showcasing its importance in understanding and developing new materials with specific properties (Journal of Hebei Normal University, 2013).
Advanced Chemical Research
Chemical Structure and Properties : Research has focused on the compound's crystal structure, geometry, and spectroscopic studies, including Hirshfeld surface analysis. These studies are critical for understanding the molecular interactions and properties of the compound (Inorganic Chemistry Communications, 2017).
Conformational Preferences : The rotational spectra of this compound have been measured, providing insights into its conformational preferences. This information is essential for understanding the behavior of chiral molecules in different environments (Physica Scripta, 2008).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O/c19-15-7-5-14(6-8-15)18(23)13-21-9-11-22(12-10-21)17-4-2-1-3-16(17)20/h1-8,18,23H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXDZWBLLFAVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666639 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2449305.png)

![1-butyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2449308.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2449310.png)
![2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2449311.png)





![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2449321.png)

![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/no-structure.png)
![Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2449327.png)